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Compound of Interest

Compound Name: N-Mal-N-bis(PEG2-C2-Boc)

Cat. No.: B609595

CAS Number: 2100306-51-0

This technical guide provides a comprehensive overview of N-Mal-N-bis(PEG2-C2-Boc), a
bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACS).
This document is intended for researchers, scientists, and professionals in the field of drug
discovery and development.

Introduction

N-Mal-N-bis(PEG2-C2-Boc) is a heterobifunctional linker featuring a maleimide group at one
end and two Boc-protected amine groups at the other, connected by a polyethylene glycol
(PEG) spacer.[1][2] Its unique architecture allows for the covalent conjugation to a cysteine
residue on a protein of interest (POI) ligand via the maleimide group, while the deprotected
amines can be coupled to an E3 ligase ligand. This linker is instrumental in the synthesis of
PROTACSs, which are novel therapeutic agents designed to hijack the cell's ubiquitin-
proteasome system to selectively degrade target proteins.[3]

Physicochemical Properties

A summary of the key physicochemical properties of N-Mal-N-bis(PEG2-C2-Boc) is presented
in the table below.
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Property Value Reference
CAS Number 2100306-51-0 [21[4]
Molecular Formula C29H48N2011 [2][3]
Molecular Weight 600.7 g/mol [11[2]
Appearance White to off-white solid

Solubility Soluble in DMSO, DCM, DMF  [2]

Storage -20°C [2][3]

Mechanism of Action in PROTACSs

PROTACSs synthesized using the N-Mal-N-bis(PEG2-C2-Boc) linker operate through the
ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary
complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3
ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S
proteasome. The PROTAC molecule is then released and can participate in further degradation
cycles.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein
degradation.
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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section outlines a general protocol for the synthesis of a PROTAC using N-Mal-N-

bis(PEG2-C2-Boc). This protocol is a template and may require optimization based on the

specific properties of the POI ligand and the E3 ligase ligand.

Step 1: Deprotection of the Boc Groups

The Boc (tert-Butoxycarbonyl) protecting groups on the amine functionalities of N-Mal-N-

bis(PEG2-C2-Boc) must be removed to allow for coupling with the E3 ligase ligand.

e Reagents:

o N-Mal-N-bis(PEG2-C2-Boc)
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o Trifluoroacetic acid (TFA)

o Dichloromethane (DCM)

e Procedure:
o Dissolve N-Mal-N-bis(PEG2-C2-Boc) in DCM.
o Add TFA to the solution (typically 20-50% v/v).
o Stir the reaction at room temperature for 1-2 hours.

o Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Upon completion, remove the solvent and excess TFA under reduced pressure.

o The resulting amine salt can be used directly in the next step or after neutralization.

Step 2: Coupling of the E3 Ligase Ligand

The deprotected linker is then coupled to a carboxylic acid-functionalized E3 ligase ligand
using standard amide bond formation chemistry.

e Reagents:

o Deprotected N-Mal-N-bis(PEG2-C2-amine) linker

[e]

E3 ligase ligand with a carboxylic acid handle

[e]

Coupling agents (e.g., HATU, HOB)

o

Base (e.g., DIPEA)

[¢]

Anhydrous solvent (e.g., DMF or DCM)

e Procedure:

o Dissolve the E3 ligase ligand in the anhydrous solvent.
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[e]

Add the coupling agents and the base to activate the carboxylic acid.

o

Add the deprotected linker to the reaction mixture.

[¢]

Stir the reaction at room temperature for 4-12 hours.

[¢]

Monitor the reaction by LC-MS.

[e]

Upon completion, purify the product by flash chromatography or preparative HPLC.

Step 3: Conjugation to the POI Ligand (Thiol-Maleimide
Ligation)

The final step involves the conjugation of the maleimide-functionalized linker-E3 ligase ligand
construct to a cysteine-containing POI ligand.

e Reagents:

[¢]

Purified maleimide-linker-E3 ligase ligand

o

POI ligand with a free cysteine residue

o

Buffer (e.g., phosphate buffer, pH 6.5-7.5)

[¢]

Co-solvent if needed (e.g., DMSO, DMF)

e Procedure:

o

Dissolve the POI ligand in the buffer.

o Dissolve the maleimide-linker-E3 ligase ligand construct in a minimal amount of co-solvent
and add it to the POI ligand solution.

o Stir the reaction at room temperature for 1-4 hours. The reaction should be protected from
light.

o Monitor the reaction by LC-MS.
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o Upon completion, purify the final PROTAC by preparative HPLC.

o Characterize the final product by high-resolution mass spectrometry and NMR.

Below is a workflow diagram for the synthesis of a PROTAC using N-Mal-N-bis(PEG2-C2-
Boc).
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Caption: PROTAC synthesis workflow using N-Mal-N-bis(PEG2-C2-Boc).
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Quantitative Data

While specific quantitative data for PROTACs synthesized using N-Mal-N-bis(PEG2-C2-Boc)
is not extensively available in the public domain, the following table provides a template for the

types of data that should be generated and presented for a novel PROTAC.

Parameter

Description

Example Value

Measures the strength of the

interaction between the

Binding Affinity (Kd) to POI 100 nM
PROTAC and the target
protein.
o o Measures the strength of the
Binding Affinity (Kd) to E3 ) )
_ interaction between the 500 nM
Ligase .
PROTAC and the E3 ligase.
) Cooperativity factor for the
Ternary Complex Formation ]
formation of the POI-PROTAC- >1
(0) :
E3 ligase complex.
) ) Concentration of the PROTAC
Degradation Concentration 50 )
required to degrade 50% of the 50 nM
(DC50) _
target protein.
The maximum percentage of
Maximum Degradation (Dmax)  target protein degradation >90%

achieved.

Cellular Permeability (Papp)

A measure of the ability of the
PROTAC to cross the cell

membrane.

1-10 x 10"-6 cm/s

In Vitro Half-life (t1/2)

Stability of the PROTAC in liver

microsomes or plasma.

>60 min

Signaling Pathway

The ubiquitin-proteasome system is a complex and highly regulated pathway responsible for

the degradation of the majority of intracellular proteins. The key steps are outlined in the
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Caption: The Ubiquitin-Proteasome Signaling Pathway.

Conclusion

N-Mal-N-bis(PEG2-C2-Boc) is a valuable tool for the construction of PROTACSs. Its well-
defined structure and versatile reactivity allow for the systematic synthesis of these complex
molecules. A thorough understanding of its properties and the associated experimental
protocols is essential for the successful development of novel protein degraders for therapeutic
applications. Further research and publication of quantitative data for PROTACSs utilizing this
specific linker will greatly benefit the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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